molecular formula C8H12N4O3 B1582260 Gly-his CAS No. 2489-13-6

Gly-his

Cat. No. B1582260
CAS RN: 2489-13-6
M. Wt: 212.21 g/mol
InChI Key: RXAOVSDTBKWPLP-GDVGLLTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Gly-his” is a dipeptide composed of the amino acids glycine and histidine . It’s known for its hydrophilic nature due to the presence of a carboxyl-terminal histidine residue . It’s used in various applications, including as a recognition element in electrochemical metal ion sensors .


Synthesis Analysis

Gly-his can be synthesized using liquid-phase methods . In one study, a series of Gly-His analogues was synthesized to study the influence of the length of the carbon chain in β-Ala on the β-amyloid aggregation .


Molecular Structure Analysis

The molecular formula of Gly-his is C8H12N4O3, with an average mass of 212.206 Da and a monoisotopic mass of 212.090942 Da .


Chemical Reactions Analysis

Gly-his has been used in the development of electrochemical metal ion sensors . It’s covalently attached to a 3-mercaptopropionic acid modified gold electrode, allowing for the detection of copper ions .


Physical And Chemical Properties Analysis

Gly-his is a hydrophilic molecule due to the presence of a carboxyl-terminal histidine residue . It’s highly soluble in water and appears as a colorless crystalline solid .

Scientific Research Applications

“Gly-his”, also known as Glycyl-Histidine, is a dipeptide composed of glycine and histidine. It has been the subject of extensive research due to its potential applications in various fields .

  • Antimicrobial Applications

    • Summary: Gly-his peptides have shown potential as antimicrobial agents, capable of killing pathogenic microorganisms .
    • Methods: These peptides interact with the cellular membrane of the microorganisms, leading to their death .
    • Results: The antimicrobial activity of these peptides has been demonstrated in various studies, although specific quantitative data is not provided in the search results .
  • Cell-Penetrating Applications

    • Summary: Gly-his peptides can penetrate cells, which is a property highly sought after in drug delivery systems .
    • Methods: These peptides can cross cell membranes, although the exact mechanism is not detailed in the search results .
    • Results: The cell-penetrating ability of these peptides has been observed in various studies, but specific quantitative data is not provided in the search results .
  • Metal-Chelating Applications

    • Summary: Gly-his peptides can coordinate essential or toxic metals, which can be useful in environmental protection activities .
    • Methods: These peptides can bind to metal ions, although the exact mechanism is not detailed in the search results .
    • Results: The metal-chelating ability of these peptides has been demonstrated in various studies, but specific quantitative data is not provided in the search results .
  • Antioxidant Applications

    • Summary: Gly-his peptides have shown potential as antioxidants .
    • Methods: These peptides can inhibit the Cu(II)-catalyzed autoxidation and photosensitized oxidation of lipids .
    • Results: The antioxidant effect of these peptides has been demonstrated in various studies, although specific quantitative data is not provided in the search results .
  • Applications in Dermatology

    • Summary: Gly-his peptides have potential applications in dermatology .
    • Methods: These peptides can be used in the development of novel derivatives for skin treatments .
    • Results: The effectiveness of these peptides in dermatology has been suggested in various studies, but specific quantitative data is not provided in the search results .
  • Applications in Environmental Protection

    • Summary: Gly-his peptides can be used in environmental protection activities .
    • Methods: These peptides can be used in various ways to protect the environment, although the exact methods are not detailed in the search results .
    • Results: The potential of these peptides in environmental protection has been suggested in various studies, but specific quantitative data is not provided in the search results .
  • Applications in Human Health

    • Summary: Gly-his peptides have potential applications in human health .
    • Methods: These peptides can be used in the development of novel drugs and therapies .
    • Results: The potential of these peptides in human health has been suggested in various studies, but specific quantitative data is not provided in the search results .
  • Applications in Veterinary Medicine

    • Summary: Gly-his peptides can be used in veterinary medicine .
    • Methods: These peptides can be used in the treatment of various animal diseases .
    • Results: The potential of these peptides in veterinary medicine has been suggested in various studies, but specific quantitative data is not provided in the search results .
  • Applications in Cosmetics

    • Summary: Gly-his peptides have potential applications in cosmetics .
    • Methods: These peptides can be used in the development of skin care products .
    • Results: The potential of these peptides in cosmetics has been suggested in various studies, but specific quantitative data is not provided in the search results .
  • Applications in Agriculture, Forestry, and Gardening

    • Summary: Gly-his peptides can be used in agriculture, forestry, and gardening .
    • Methods: These peptides can be used in various ways to protect plants and improve crop yield .
    • Results: The potential of these peptides in agriculture, forestry, and gardening has been suggested in various studies, but specific quantitative data is not provided in the search results .
  • Applications in Animal Food Industry

    • Summary: Gly-his peptides can be used in the animal food industry .
    • Methods: These peptides can be used in the development of animal feed .
    • Results: The potential of these peptides in the animal food industry has been suggested in various studies, but specific quantitative data is not provided in the search results .
  • Applications in Environmental Protection

    • Summary: Gly-his peptides can be used in environmental protection activities .
    • Methods: These peptides can be used in various ways to protect the environment .
    • Results: The potential of these peptides in environmental protection has been suggested in various studies, but specific quantitative data is not provided in the search results .

Safety And Hazards

When handling Gly-his, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Research on Gly-his and similar peptides is ongoing, with potential applications in human health, veterinary, animal food industry, cosmetics, agriculture, forestry, gardening, and environmental protection activities . For instance, a series of Gly-His analogues was synthesized for future β-amyloid plaque assembly experiments .

properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c9-2-7(13)12-6(8(14)15)1-5-3-10-4-11-5/h3-4,6H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWFXZNIBQBFHR-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycyl-L-histidine

CAS RN

2489-13-6
Record name Glycyl-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2489-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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